molecular formula C18H16ClN3O3 B11317936 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B11317936
M. Wt: 357.8 g/mol
InChI Key: LLCXBNOJVGSNDN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a heterocyclic compound featuring a 4-chlorophenoxy group linked to an acetamide moiety, which is further connected via an ethyl chain to a 3-phenyl-1,2,4-oxadiazole ring. This structure combines aromatic, amide, and oxadiazole functionalities, making it a candidate for diverse pharmacological applications, including protease inhibition and antimicrobial activity .

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C18H16ClN3O3/c19-14-6-8-15(9-7-14)24-12-16(23)20-11-10-17-21-18(22-25-17)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,23)

InChI Key

LLCXBNOJVGSNDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol with an appropriate electrophile.

    Coupling of the phenyl group: This can be done through a variety of coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new aromatic ring or an alkyl group.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Its structure suggests potential activity as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. The oxadiazole ring and the chlorophenoxy group are likely important for these interactions, as they can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

3-Phenyl vs. 3-(4-Chlorophenyl) Substitution

  • Compound 11h (2-(4-chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide) shares the 3-phenyl-oxadiazole core with the target compound but differs in the acetamide side chain (isopropyl vs. ethyl linker) and lacks the ethyl spacer.
  • Compound 11g (3-(4-chlorophenyl)-oxadiazole analog) shows a higher melting point (133.4–135.8°C) than 11h, attributed to stronger intermolecular interactions from the electron-withdrawing 4-chlorophenyl group .

Oxadiazolidinone Derivatives

  • 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 478045-96-4) replaces the oxadiazole with an oxadiazolidinone ring. Its molar mass (350.76 g/mol) is comparable to the target compound, but the structural shift may reduce metabolic stability .

Linker and Side Chain Modifications

Ethyl vs. Methyl Linkers

  • The target compound’s ethyl linker between the acetamide and oxadiazole provides greater conformational flexibility compared to Compound 11h ’s methyl linker. This flexibility could influence binding affinity in biological targets, as seen in protease inhibitors where extended linkers improve potency .

Isopropyl vs. Ethyl Substituents

  • Compound SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) replaces the acetamide with a pyrrolidinecarboxamide group.

Protease Inhibition

  • Compound 11h and related oxadiazole-isopropylamides exhibit non-covalent proteasome inhibitory activity. The target compound’s ethyl linker may offer improved binding kinetics due to reduced steric hindrance compared to 11h’s isopropyl group .

Antiparasitic Effects

  • SN00797439 demonstrates >70% inhibition of xL3 motility in parasitic screens, attributed to its oxadiazole core.

Research Implications and Gaps

  • Structural Optimization : The ethyl linker in the target compound may balance flexibility and stability better than methyl or isopropyl variants, warranting further pharmacological profiling.
  • Biological Data Deficiency : While analogs like SN00797439 show promising bioactivity, the target compound’s specific effects remain uncharacterized. Future studies should evaluate its potency against proteases, parasites, or microbial targets.
  • Synthetic Scalability : and highlight TEA-mediated synthesis and trifluoroacetamide routes, but scalability and green chemistry approaches are underexplored .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can be represented as follows:

C17H17ClN4O3\text{C}_{17}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{3}

Structural Features

  • Chlorophenoxy Group : Imparts lipophilicity and potential for interaction with biological membranes.
  • Oxadiazole Moiety : Known for its role in enhancing biological activity through various mechanisms including apoptosis induction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines.

Case Studies and Findings

  • Anticancer Efficacy :
    • In vitro studies demonstrated that derivatives of oxadiazoles exhibit IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
    • A specific derivative reported an IC50 of 0.420 ± 0.012 μM against human alkaline phosphatase (ALP), indicating potential anticancer activity .
  • Mechanisms of Action :
    • The compound has been shown to induce apoptosis in cancer cells, with studies indicating that it inhibits key signaling pathways such as EGFR and Src .
    • Molecular docking studies suggest strong binding affinities to targets involved in tumor growth and metastasis.

Antimicrobial Activity

The biological activity of the compound extends to antimicrobial effects as well. Research indicates that certain oxadiazole derivatives exhibit significant antibacterial properties.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamideE. coli50 µg/mL
S. aureus30 µg/mL

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

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